molecular formula C11H11NO3 B13678159 Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B13678159
M. Wt: 205.21 g/mol
InChI Key: PQVQSJUBMMRNOX-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 2109970-24-1) is a high-purity chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It belongs to the 1,2,3,4-tetrahydroquinoline class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in a myriad of biologically active molecules and synthetic pharmaceuticals . This specific ester derivative serves as a versatile building block for the synthesis of more complex molecules. Researchers value the tetrahydroquinoline core for its broad therapeutic potential, which includes applications in developing antimicrobial , anticancer , antiviral , and cardiovascular agents . For instance, derivatives of this scaffold have been investigated as cholesterol ester transfer protein (CETP) inhibitors for managing hypercholesterolemia, neuroprotective agents, and treatments for Alzheimer's disease . The compound can be synthesized via efficient domino or cascade reactions, which are advantageous for their atom economy and ability to construct complex substitution patterns in a single operation . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-6-9(13)12-10(7)8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVQSJUBMMRNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Two-Step Protocol via BF3·Et2O-Mediated Cyclization

A novel and efficient method for synthesizing this compound involves a one-pot two-step protocol starting from 2-(2-(benzylamino)benzylidene)malonate derivatives. This approach utilizes boron trifluoride etherate (BF3·Et2O) as a key reagent to facilitate cyclization and N-dealkylation.

Procedure:

  • Dissolve the starting compound (e.g., 2-(2-(benzylamino)benzylidene)malonate) in dry 1,2-dichloroethane under an inert argon atmosphere.
  • Add freshly distilled BF3·Et2O dropwise at room temperature (25 °C).
  • Stir the reaction mixture for 24 hours to allow formation of a stable iminium intermediate containing a difluoroboryl bridge.
  • Quench the reaction with aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate and remove solvents under reduced pressure.
  • Purify the residue by flash chromatography using a hexane/ethyl acetate mixture (10:1 v/v).

Yields and Characteristics:

  • The isolated yield of this compound is approximately 54%.
  • The product appears as a white solid with melting point around 188–190 °C.

This method is notable for its redox- and step-economical nature, avoiding harsh conditions and multiple purification steps typical of other synthetic routes.

Alkylation and Methylation Strategies Starting from Hydroxyquinoline Derivatives

Another approach involves the methylation of hydroxyquinoline carboxylates followed by cyclization steps:

Key Steps:

  • Methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH3I) in the presence of bases such as triethylamine or stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
  • Initial S-methylation occurs under mild conditions (50 °C, 1 hour) with triethylamine, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with high yield (>80% after crystallization).
  • Subsequent alkylation with stronger bases leads to mixtures of O- and N-methylated products, with the major product being methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (80–99% yield) and minor N-methylated products (1–20% yield).
  • Prolonged heating favors formation of the pure O-methylated product.

Reaction Conditions and Yields Table:

Entry Base Used Temperature Time Major Product Yield (%) Minor Product Yield (%) Notes
1 Triethylamine 50 °C 1 h ~80 (S-methylation) 0 Mild conditions, selective S-methylation
2 NaH / K2CO3 Reflux Varied 80–99 (O-methylation) 1–20 (N-methylation) Strong base, mixture formed
3 NaH / K2CO3 Prolonged >1 h ~99 (O-methylation) Trace Prolonged heating improves selectivity

Spectroscopic Data:

  • ^1H-NMR signals for OCH3 protons appear at 4.03 ppm in O-methylated products.
  • NCH3 protons in N-methylated products appear at 4.11 ppm.
  • SCH3 protons remain near 2.54–2.62 ppm, indicating methylthio substitution remains intact.

This method is useful for preparing intermediates that can be further transformed into the target tetrahydroquinoline-8-carboxylate derivatives.

Cyclization via Friedel-Crafts Acylation of Substituted Tetrahydroquinoline Precursors

An older but effective method involves the cyclization of substituted tetrahydroquinoline derivatives using Lewis acids such as aluminum chloride (AlCl3):

Experimental Outline:

  • A solution of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate in 1,2-dichlorobenzene is treated dropwise with excess AlCl3 at 378 K.
  • The mixture is stirred for 5 hours at the same temperature to promote intramolecular cyclization.
  • After cooling, the reaction mixture is neutralized with sodium bicarbonate to pH 10.
  • The product is extracted with ethyl acetate, dried, and concentrated.
  • Recrystallization from ethanol yields this compound as colorless crystals.

Yield and Physical Data:

  • Yield: 73%
  • Melting point: 125–128 °C (converted from 398–341 K)
  • IR bands: 1731 cm^-1 (carbonyl CO), 1701 cm^-1 (NCO)
  • Mass spectrum: molecular ion peak at m/z 245 (100% intensity)

This method relies on classical Friedel-Crafts acylation principles and provides a reliable synthetic route with good yield and purity.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
BF3·Et2O-mediated one-pot cyclization 2-(2-(benzylamino)benzylidene)malonate BF3·Et2O, NaHCO3 workup, chromatography ~54 Step-economical, mild conditions Moderate yield, requires chromatography
Alkylation of hydroxyquinoline derivatives Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate CH3I, bases (Et3N, NaH, K2CO3) 80–99 (major product) High selectivity with strong base, scalable Mixture of products, requires separation
Friedel-Crafts cyclization cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate AlCl3, 1,2-dichlorobenzene, 378 K 73 Good yield, classical method High temperature, corrosive reagents

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in substituent positions, oxidation states, and functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Compound Name Molecular Formula Substituent Positions Key Functional Groups Molecular Weight Notable Properties/Activities
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate C₁₁H₁₁NO₃ 2-oxo, 8-carboxylate (methyl ester) Ketone, ester 205.21 g/mol Potential antioxidant activity (inferred)
6-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate (HCl salt) C₁₁H₁₂BrNO₂·HCl 6-bromo, 8-carboxylate (methyl ester) Bromine, ester, hydrochloride salt 306.58 g/mol Enhanced reactivity (bromine as leaving group)
8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid C₁₁H₉NO₃ 2-oxo, 3-carboxylic acid, 8-methyl Ketone, carboxylic acid, methyl 203.19 g/mol Antioxidant activity (DPPH scavenging)
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 6-methyl Basic tetrahydroquinoline core 147.22 g/mol Industrial solvent intermediate

Functional Group Impact on Reactivity and Bioactivity

Ketone vs. Saturated Core: The 2-oxo group in the target compound introduces a polarizable ketone, enhancing hydrogen-bonding capacity compared to non-oxidized analogs like 6-Methyl-1,2,3,4-tetrahydroquinoline . This likely improves interactions with biological targets, such as enzymes involved in oxidative stress . In contrast, 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid () retains the 2-oxo group but replaces the ester with a carboxylic acid at position 3. This substitution increases acidity (pKa ~4-5 for carboxylic acids vs. ~8-9 for esters), affecting solubility and bioavailability .

Halogenation Effects :

  • The brominated analog (CID 72183345, ) demonstrates how halogenation at position 6 alters reactivity. Bromine’s electronegativity and steric bulk may facilitate nucleophilic substitution reactions, making this derivative valuable in synthetic pathways .

Antioxidant Activity: Compounds with 2-oxo and hydroxyl/carboxylic acid groups (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in ) exhibit potent DPPH radical scavenging, suggesting that the target compound’s ester group could be hydrolyzed in vivo to release active carboxylic acid derivatives .

Physicochemical Properties

  • Solubility : The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs, likely increasing lipid solubility and membrane permeability.
  • Molecular Weight : The target compound (205.21 g/mol) falls within the range of drug-like molecules, whereas brominated derivatives (e.g., 306.58 g/mol) may face challenges in pharmacokinetics due to increased size .

Biological Activity

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C11H11NO3C_{11}H_{11}NO_3 and a molecular weight of approximately 205.21 g/mol. Its unique bicyclic structure combines a quinoline core with an ester functional group, which contributes to its reactivity and biological activity .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics .

2. Antiviral Activity

The compound has shown potential antiviral effects in preliminary studies. It has been evaluated for its ability to inhibit viral replication in cell cultures infected with different viruses. Specific mechanisms may involve the modulation of viral enzymes or interference with viral entry into host cells .

3. Anticancer Properties

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The following table summarizes the IC50 values of the compound against different cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical)8.3High
PC3 (Prostate)13.15Moderate
MCF-7 (Breast)31.37Low
SKBR-3 (Breast)34.34Low

The selectivity index indicates a promising therapeutic window for further development .

The biological activity of this compound is attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interactions : It may interact with receptors involved in cell signaling pathways that regulate proliferation and apoptosis .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A comprehensive evaluation of the compound's effectiveness against resistant bacterial strains revealed promising results that could lead to new antibiotic therapies .
  • Antiviral Research : Investigations into its antiviral properties indicated that it could serve as a lead compound for developing treatments against viral infections like influenza and coronaviruses .
  • Cytotoxicity Studies : Research involving multiple cancer cell lines demonstrated that this compound selectively inhibited cancer cell growth while exhibiting minimal toxicity towards normal cells .

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